![molecular formula C35H56N8O10 B126364 (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid CAS No. 146289-28-3](/img/structure/B126364.png)
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid is a segment of the larger cystic fibrosis transmembrane conductance regulator protein. This protein is crucial for maintaining the balance of salt and water on various surfaces in the body, such as the lungs and pancreas. Mutations in the cystic fibrosis transmembrane conductance regulator gene can lead to cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cystic fibrosis transmembrane conductance regulator modulators involves complex organic synthesis techniques. Researchers often use computational docking to identify potential modulators, followed by the synthesis of test ligands. For instance, Liu et al. synthesized fifty-three test ligands by engaging key potentiator-binding residues .
Industrial Production Methods: Industrial production of cystic fibrosis transmembrane conductance regulator modulators, such as ivacaftor, involves large-scale organic synthesis and stringent quality control measures. The production process includes the synthesis of active pharmaceutical ingredients, formulation, and packaging .
Análisis De Reacciones Químicas
Types of Reactions: The cystic fibrosis transmembrane conductance regulator protein undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its function as an ion channel .
Common Reagents and Conditions: Common reagents used in the study of cystic fibrosis transmembrane conductance regulator include ATP and cAMP-dependent protein kinase A and protein kinase C. These reagents induce alterations in the protein’s conformation, allowing anion conductance through the pore .
Major Products Formed: The major products formed from these reactions include phosphorylated cystic fibrosis transmembrane conductance regulator, which is essential for its function in ion transport .
Aplicaciones Científicas De Investigación
The cystic fibrosis transmembrane conductance regulator protein has numerous scientific research applications. It is extensively studied in the context of cystic fibrosis, where researchers aim to develop modulators that can correct or potentiate its function. Additionally, the protein is studied in relation to other diseases, such as chronic obstructive pulmonary disease and secretory diarrhea .
Mecanismo De Acción
The cystic fibrosis transmembrane conductance regulator protein functions as an ATP-gated anion channel. It facilitates the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the cystic fibrosis transmembrane conductance regulator gene disrupt this function, leading to the accumulation of thick mucus in the lungs and other organs .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to the cystic fibrosis transmembrane conductance regulator protein include other ion channels and transporters, such as the epithelial sodium channel and the sodium-potassium pump .
Uniqueness: The cystic fibrosis transmembrane conductance regulator protein is unique due to its role in regulating chloride and bicarbonate ion transport. Its dysfunction is directly linked to cystic fibrosis, making it a critical target for therapeutic interventions .
Propiedades
Número CAS |
146289-28-3 |
|---|---|
Fórmula molecular |
C35H56N8O10 |
Peso molecular |
748.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H56N8O10/c1-7-19(5)28(43-34(51)29(20(6)8-2)42-30(47)22(36)15-25(37)45)33(50)39-23(14-21-12-10-9-11-13-21)31(48)38-16-26(46)41-27(18(3)4)32(49)40-24(17-44)35(52)53/h9-13,18-20,22-24,27-29,44H,7-8,14-17,36H2,1-6H3,(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,52,53)/t19-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |
Clave InChI |
RAVIEOZVWGZGPK-ZXBNKOTBSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Secuencia |
NIIFGVS |
Sinónimos |
CFTR (505-511) cystic fibrosis transmembrane conductance regulator (505-511) cystic fibrosis transmembrane conductance regulator peptide (505-511) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


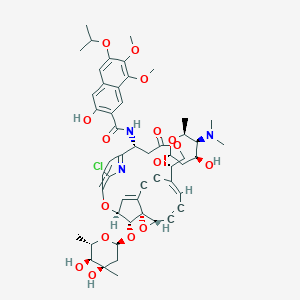
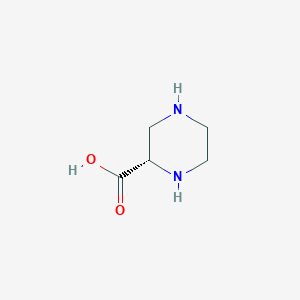
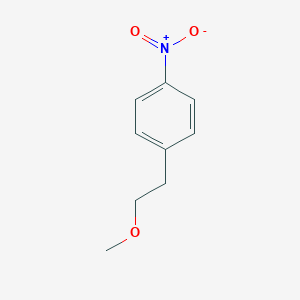



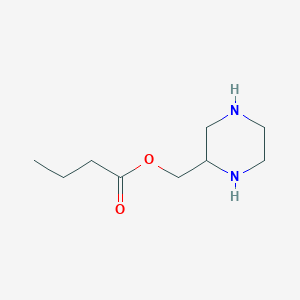
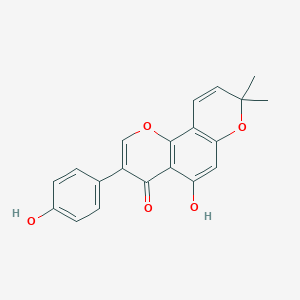
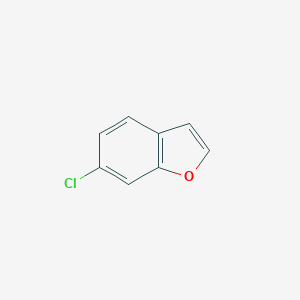
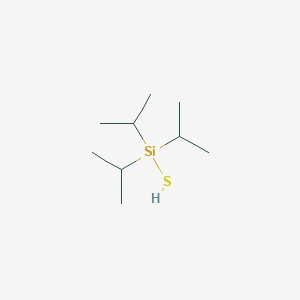
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)



